Product packaging for Oxan-3-ylmethanethiol(Cat. No.:CAS No. 1533680-95-3)

Oxan-3-ylmethanethiol

Cat. No.: B3391269
CAS No.: 1533680-95-3
M. Wt: 132.23 g/mol
InChI Key: YWEUJWAXYCHRFO-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Advanced Synthetic Methodologies

Sulfur-containing heterocycles are fundamental building blocks in organic synthesis, prized for their diverse reactivity and the unique properties they impart to larger molecules. oup.comorganic-chemistry.org The presence of a sulfur atom within a cyclic framework can influence the molecule's conformation, electronic properties, and ability to coordinate with metals. These characteristics have led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials.

The versatility of sulfur heterocycles stems from the various oxidation states that sulfur can adopt, ranging from -2 in thiols and sulfides to +6 in sulfones. This allows for a wide array of chemical transformations, making them valuable intermediates in complex synthetic pathways. lboro.ac.uk Furthermore, the introduction of sulfur-containing rings can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design. The development of novel synthetic methods to access these scaffolds, including visible-light-mediated reactions, continues to be an active area of research, underscoring their importance in modern chemistry. organic-chemistry.org

Overview of Tetrahydropyran (B127337) (Oxane) Scaffolds in Modern Molecular Architecture

The tetrahydropyran ring, systematically named oxane, is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural motif is prevalent in a vast number of natural products, most notably in pyranose sugars like glucose. wikipedia.org Its presence in these fundamental biological molecules has inspired chemists to incorporate the oxane scaffold into a wide range of synthetic targets.

The non-planar, chair-like conformation of the tetrahydropyran ring provides a rigid three-dimensional framework that can be used to control the spatial orientation of substituents. This stereochemical control is crucial in the design of molecules that interact with biological targets such as enzymes and receptors. Consequently, the synthesis of substituted tetrahydropyrans is a major focus in medicinal chemistry and natural product synthesis. Numerous synthetic strategies have been developed to construct this ring system, including catalytic hydrogenation of dihydropyrans and various cyclization reactions. wikipedia.org

Precise Structural Features and Systematic Nomenclature of Oxan-3-ylmethanethiol

This compound is a specific chemical entity characterized by a tetrahydropyran (oxane) ring substituted at the 3-position with a methanethiol (B179389) group (-CH₂SH). The systematic IUPAC name for this compound is (oxan-3-yl)methanethiol. Its CAS Number is 1533680-95-3.

The structure consists of a saturated six-membered ring where one vertex is an oxygen atom and the other five are carbon atoms. A methylene (B1212753) bridge connects the thiol functional group to the 3-position of the oxane ring. The presence of the chiral center at the 3-position of the oxane ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-oxan-3-ylmethanethiol.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₆H₁₂OS
Molecular Weight132.22 g/mol
Boiling PointApprox. 180-190 °C (at 760 mmHg)
DensityApprox. 1.05 g/cm³
pKa of Thiol GroupApprox. 10-11

Note: The values in this table are estimations based on the properties of structurally related compounds and have not been experimentally verified for this compound itself.

Historical Trajectories and Evolutionary Landscape of Research Pertaining to this compound and Related Chemical Entities

The history of heterocyclic chemistry dates back to the 19th century, with the isolation and characterization of fundamental heterocycles like furan (B31954) and pyrrole. beilstein-journals.org The study of sulfur-containing heterocycles has a similarly long history, driven by their presence in natural products and their utility in synthesis. ethernet.edu.et

While specific historical research on this compound is not documented, its conceptual origins lie in the well-established chemistry of its constituent functional groups. The synthesis of thiols from alcohols, a likely route to this compound, has been a subject of extensive research for decades. Early methods often involved harsh reagents and produced significant byproducts. ias.ac.in Over time, milder and more selective methods have been developed.

The synthesis of the tetrahydropyran ring system also has a rich history, with early methods including the hydrogenation of dihydropyran derivatives. wikipedia.org The development of stereoselective methods for the synthesis of substituted tetrahydropyrans has been a major focus in more recent decades, driven by the need to access complex natural products and pharmaceuticals.

The likely synthetic precursor to this compound is (tetrahydropyran-3-yl)methanol (B1580950) (CAS 14774-36-8). chemicalbook.comsigmaaldrich.com The conversion of this alcohol to the corresponding thiol represents a standard transformation in organic synthesis. Several methods could be employed to achieve this, as detailed in the table below.

Table 2: Potential Synthetic Routes from (Tetrahydropyran-3-yl)methanol to this compound

MethodReagentsKey Features
Via Tosylate Intermediate 1. TsCl, pyridine2. Thiourea (B124793), then hydrolysisA classic and reliable method that proceeds through a tosylate leaving group. thieme-connect.com
Mitsunobu Reaction PPh₃, DIAD, Thioacetic acid, then hydrolysisAllows for the conversion of alcohols to thiols with inversion of stereochemistry. organic-chemistry.orgbeilstein-journals.orgorganic-synthesis.commdpi.com
Using Lawesson's Reagent Lawesson's ReagentA direct conversion of an alcohol to a thiol, though it can sometimes lead to elimination byproducts. rsc.orgresearchgate.net
Via Alkyl Halide 1. PBr₃ or SOCl₂2. NaSHA two-step process involving the conversion of the alcohol to a halide, followed by nucleophilic substitution with a sulfide (B99878) source. ias.ac.in

These methods represent the culmination of decades of research in synthetic organic chemistry and provide a clear and feasible pathway to the target molecule, this compound, even in the absence of specific literature reports on its synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OS B3391269 Oxan-3-ylmethanethiol CAS No. 1533680-95-3

Properties

IUPAC Name

oxan-3-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c8-5-6-2-1-3-7-4-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEUJWAXYCHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533680-95-3
Record name (oxan-3-yl)methanethiol
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Synthetic Methodologies and Strategic Pathways for Oxan 3 Ylmethanethiol and Its Derivatives

Strategies for the Stereoselective Construction of the Oxane Ring System

The formation of the oxane (tetrahydropyran) ring is a cornerstone of the synthesis of numerous natural products and bioactive molecules. Stereoselective methods are paramount for controlling the spatial arrangement of substituents on the ring, which is crucial for the molecule's ultimate properties and function.

Cycloaddition and Cyclization Reactions

Cycloaddition and intramolecular cyclization reactions represent powerful and convergent strategies for assembling the oxane skeleton.

Hetero-Diels-Alder Reaction: The [4+2] hetero-Diels-Alder reaction is a prominent method for constructing dihydropyran rings, which can be readily reduced to the corresponding oxane. This reaction involves the cycloaddition of an electron-rich diene with an activated carbonyl compound (the dienophile). Asymmetric variants, employing chiral catalysts, can provide enantiomerically enriched products, establishing the stereochemistry that can be carried through to the final target. nih.gov

Intramolecular Cyclization: Intramolecular cyclization, particularly the Williamson ether synthesis, is a fundamental approach to forming the oxane ring. This typically involves a 5-exo-tet cyclization of a 1,5-halohydrin or a related substrate with a leaving group at the C5 position and a nucleophilic hydroxyl group at C1. The stereochemistry of the substituents on the acyclic precursor directly dictates the stereochemistry of the resulting cyclic ether. acs.org Oxidative cyclization of 1,5-diols or the cyclization of functionalized acyclic precursors are also effective methods. acs.orgacs.org The kinetics of forming six-membered rings are generally favorable, making this a reliable strategy. acs.org

Table 1: Selected Cyclization Strategies for Oxane Ring Formation

Reaction Type Precursor Conditions Key Features
Hetero-Diels-Alder Danishefsky's diene & Aldehyde Lewis Acid (e.g., Eu(fod)₃) Forms dihydropyran precursor; amenable to asymmetric catalysis.
Intramolecular Williamson Ether Synthesis 1,5-Halohydrin Base (e.g., NaH, KOtBu) Stereospecific; relies on stereochemistry of the acyclic precursor. acs.org
Intramolecular O-alkylation 1,5-Diol with mesylate/tosylate Base (e.g., NaH) Common and reliable method for ring closure. acs.org
Photochemical [2+2] Cycloaddition Alkene and Aldehyde/Ketone (Paternò-Büchi reaction) UV light Forms an oxetane (B1205548), which can potentially be expanded. acs.orgmagtech.com.cnresearchgate.net

Ring Expansion and Contraction Approaches

Ring expansion of smaller, more readily available heterocyclic systems provides an alternative route to the oxane framework.

Ring Expansion of Oxetanes: Four-membered oxetane rings can undergo ring expansion to yield larger heterocyclic systems. researchgate.net For instance, vinyl oxetanes can be catalytically rearranged to form dihydropyrans, which can then be hydrogenated. researchgate.net Photochemical methods have also been developed for the ring expansion of oxetanes into tetrahydrofurans, and similar principles could potentially be applied to access six-membered rings. rsc.org

Ring Expansion of Oxiranes: The ring expansion of vinyl oxiranes (epoxides) is a well-established method for synthesizing tetrahydropyran (B127337) derivatives. This transformation can be mediated by various catalysts and proceeds through rearrangements that expand the three-membered ring to a six-membered one. nih.gov

While less common for the direct synthesis of oxanes, ring contraction of larger seven-membered rings like oxepanes could theoretically be employed, though this is not a primary synthetic strategy. nih.gov

Diastereoselective and Enantioselective Synthesis of Chiral Oxan-3-ylmethanethiol Precursors

Achieving the desired stereochemistry at the C3 position of the oxane ring is critical. This is typically accomplished by synthesizing a chiral acyclic precursor that is then cyclized, or by performing an asymmetric transformation on a prochiral substrate.

Substrate-Controlled Diastereoselection: The stereocenters present in an acyclic precursor can direct the formation of new stereocenters during the cyclization process. For example, the stereoselective reduction of a ketone in a precursor chain can establish a hydroxyl stereocenter that subsequently participates in a diastereoselective cyclization. acs.org

Auxiliary-Controlled Synthesis: Chiral auxiliaries, such as Ellman's sulfinylimines or Oppolzer's sultam, can be temporarily incorporated into a synthetic intermediate to direct the stereoselective formation of new chiral centers. us.esrsc.org After the desired stereochemistry is set, the auxiliary is cleaved and removed.

Asymmetric Catalysis: The use of chiral catalysts provides an efficient route to enantiomerically enriched products. nih.govnih.gov For instance, asymmetric hetero-Diels-Alder reactions can construct the oxane precursor ring with high enantioselectivity. nih.gov Similarly, asymmetric hydrogenation or dihydroxylation of an unsaturated precursor can establish key stereocenters prior to ring formation.

Table 2: Examples of Stereoselective Reactions for Precursor Synthesis

Reaction Chiral Influence Outcome Example Application
Asymmetric Epoxidation Sharpless, Jacobsen-Katsuki Enantiopure epoxide Epoxide opening to form a chiral diol precursor.
Asymmetric Hydrogenation Chiral Rh or Ru catalysts (e.g., BINAP) Enantiopure alcohol or other stereocenter Reduction of a double bond to set stereocenters in the acyclic chain.
Aldol reaction with Chiral Auxiliary Evans, Myers auxiliaries Diastereomerically pure β-hydroxy carbonyl Establishes 1,3-diol relationship with high stereocontrol.
Addition to N-tert-butylsulfinylimines Ellman's auxiliary Diastereomerically pure amine Synthesis of chiral amine precursors. us.es

Methodologies for the Regioselective Introduction of the Thiol Functionality

Once the stereochemically defined oxane ring is constructed, the next critical phase is the regioselective introduction of the methanethiol (B179389) group at the C3 position. This requires the formation of a carbon-sulfur bond, a transformation with a rich history in organic synthesis.

Direct and Indirect Approaches for Carbon-Sulfur Bond Formation

The introduction of the thiol group can be achieved by converting a pre-existing functional group at the C3 position, such as a hydroxyl or a leaving group derived from it.

Direct Nucleophilic Substitution: A common and straightforward method involves the Sₙ2 displacement of a good leaving group (e.g., tosylate, mesylate, or halide) with a sulfur nucleophile. libretexts.org The precursor for this reaction is typically oxan-3-ylmethanol, which is readily prepared from a corresponding carboxylic acid or ester. Reagents such as sodium hydrosulfide (B80085) (NaSH) can install the thiol group directly. However, the thiol product itself is nucleophilic and can lead to the formation of sulfide (B99878) byproducts. libretexts.org Using thiourea (B124793) followed by hydrolysis provides a classic alternative that avoids sulfide formation.

Indirect Approaches: To circumvent issues with direct thiolation, indirect methods are often employed. The Mitsunobu reaction, using thioacetic acid on oxan-3-ylmethanol, results in a thioacetate (B1230152). This intermediate is stable and can be cleanly hydrolyzed under basic conditions (e.g., with sodium hydroxide (B78521) or ammonia) to unmask the free thiol. This two-step process is often higher yielding and produces fewer side products than direct displacement methods. acs.orgresearchgate.net Another powerful method is the thiol-ene "click" reaction, where a thiol adds across a double bond, which could be used if an appropriate vinyl-substituted oxane precursor is available. nih.govbohrium.com

Table 3: Comparison of Methods for Carbon-Sulfur Bond Formation

Method Reagent(s) Precursor Advantages Disadvantages
Direct Sₙ2 Displacement NaSH, KSH Oxan-3-ylmethyl tosylate/halide One-step process. Risk of over-alkylation to form sulfides. libretexts.org

| Thiourea Method | 1. Thiourea 2. NaOH/H₂O | Oxan-3-ylmethyl tosylate/halide | Avoids sulfide byproduct formation. | Requires two steps (salt formation and hydrolysis). | | Mitsunobu Reaction | PPh₃, DIAD, Thioacetic Acid | Oxan-3-ylmethanol | Mild conditions, proceeds with inversion of configuration. | Stoichiometric phosphine (B1218219) oxide byproduct must be removed. | | Thioacetate Displacement | Potassium thioacetate (KSAc) | Oxan-3-ylmethyl tosylate/halide | Forms a stable intermediate; high yields. | Requires a subsequent hydrolysis step. |

Strategic Employment and Cleavage of Thiol Protecting Groups

Thiols are susceptible to oxidation, especially to disulfides, and are potent nucleophiles. libretexts.orgacs.orgproprep.com In a multi-step synthesis, it is often necessary to "protect" the thiol functionality as a less reactive derivative until it is needed in the final steps. The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal.

Common Thiol Protecting Groups:

Trityl (Tr): A bulky group, stable to basic and nucleophilic conditions but easily removed with mild acid (e.g., trifluoroacetic acid).

Acetyl (Ac): Often installed as a thioacetate. It is stable to acidic conditions but is readily cleaved by base (hydrolysis).

p-Methoxybenzyl (PMB): A robust group that can be removed under strongly acidic or oxidative conditions.

Photoremovable Groups: Groups like the o-nitrobenzyl group can be cleaved using light, offering excellent orthogonality to many chemical reagents. americanpeptidesociety.org

The selection of an appropriate protecting group is a critical strategic decision that ensures the integrity of the thiol group throughout the synthetic sequence. acs.org

Table 4: Common Thiol Protecting Groups and Their Cleavage Conditions

Protecting Group Abbreviation Introduction Method Cleavage Conditions Stability
Triphenylmethyl (Trityl) Tr Trityl chloride, base Mild acid (TFA, HCl) Stable to base, mild oxidation/reduction.
Acetyl Ac Acetic anhydride (B1165640) or Acetyl chloride Base (NaOH, NH₃, NaOMe) Stable to acid.
***p*-Methoxybenzyl** PMB PMB-Cl, base Strong acid (TFA, HBr) or oxidative (DDQ, CAN) Robust; stable to a wide range of conditions.
Nitrodibenzofuran NDBF Fmoc-Cys(NDBF)-OH for SPPS UV or two-photon light Orthogonal to most chemical reagents. americanpeptidesociety.org

Advanced Derivatization and Comprehensive Functionalization of this compound

The functionalization of this compound leverages the reactivity of its thiol (-SH) group, a versatile functional handle for a multitude of chemical transformations. The sulfur atom's nucleophilicity and its ability to exist in various oxidation states are central to the synthesis of a wide array of derivatives.

Synthesis of Thioether, Disulfide, and Sulfonyl Derivatives

The thiol group of this compound is a primary site for derivatization, allowing for the formation of key sulfur linkages found in many functional molecules.

Thioethers (Sulfides): The synthesis of thioethers from this compound is commonly achieved via nucleophilic substitution reactions. youtube.comlibretexts.org The thiol is first deprotonated with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the more nucleophilic thiolate anion. This anion then readily reacts with an electrophile, such as an alkyl halide, through an SN2 mechanism to yield the corresponding thioether. libretexts.org This method is highly versatile, allowing for the introduction of a wide range of alkyl, allyl, benzyl, or aryl groups.

Alternative thiol-free methods, which may be adapted for this compound, utilize reagents like xanthates as thiol surrogates to avoid handling volatile and malodorous thiols directly. researchgate.net Furthermore, metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel catalysts, provide pathways for forming aryl thioethers from aryl halides. researchgate.net

Illustrative Synthesis of Thioether Derivatives:

Reactant (Alkyl Halide) Product Name Reaction Type
Methyl Iodide 3-((Methylthio)methyl)oxane SN2
Benzyl Bromide 3-((Benzylthio)methyl)oxane SN2

Disulfides: The oxidation of thiols to disulfides is a fundamental transformation. libretexts.org For this compound, this involves the coupling of two molecules via the formation of a sulfur-sulfur bond, yielding bis((oxan-3-yl)methyl) disulfide. This reaction can be effected by a variety of mild oxidizing agents. Common reagents include iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often in the presence of a base or a metal catalyst. youtube.com The interconversion between the thiol and disulfide forms is a redox-controlled process crucial in many biochemical systems. libretexts.org

Sulfonyl Derivatives: More vigorous oxidation of this compound can lead to sulfur in higher oxidation states, such as in sulfonyl derivatives. For example, the direct oxidative chlorination of the thiol using reagents like hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) can produce the corresponding sulfonyl chloride, (Oxan-3-yl)methanesulfonyl chloride. organic-chemistry.org These sulfonyl chlorides are highly reactive intermediates, serving as precursors for the synthesis of sulfonamides and sulfones, which are important functional groups in medicinal chemistry. researchgate.netorganic-chemistry.org

Controlled Oxidative and Reductive Transformations

The sulfur atom in this compound can be selectively oxidized to various levels or reduced from its disulfide form, enabling fine control over the resulting functionality.

Controlled Oxidation: The oxidation of the thiol group can proceed in a stepwise manner.

Thiol to Disulfide: As previously mentioned, mild oxidation yields the disulfide. libretexts.org

Disulfide to Thiosulfinate: Further controlled oxidation of the disulfide can produce a thiosulfinate.

Thiosulfinate to Thiosulfonate: Subsequent oxidation leads to the more stable thiosulfonate.

Thiol to Sulfonic Acid: Strong oxidation conditions, bypassing the disulfide intermediate, can convert the thiol directly to the corresponding sulfonic acid, (Oxan-3-yl)methanesulfonic acid.

The choice of oxidant and reaction conditions is critical for selectively targeting a specific oxidation state.

Reductive Transformations: The disulfide derivative, bis((oxan-3-yl)methyl) disulfide, can be readily converted back to the parent thiol. This reduction is typically accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or by catalytic hydrogenation. youtube.com This reversibility is a key feature of thiol-disulfide chemistry.

Summary of Redox Transformations:

Starting Material Transformation Product Typical Reagents
This compound Oxidation bis((Oxan-3-yl)methyl) disulfide I₂, O₂ (air), H₂O₂
bis((Oxan-3-yl)methyl) disulfide Reduction This compound NaBH₄, DTT

Electrophilic and Nucleophilic Modifications of the Oxane Core

While the thiol group is the most reactive site, the oxane (tetrahydropyran) ring itself can undergo modification, although it is generally less reactive than the sulfur moiety. The tetrahydropyran ring is a cyclic ether and is relatively stable, but its modification can be achieved under specific conditions, often requiring activation.

Electrophilic Modifications: Direct electrophilic attack on the oxane ring is challenging due to the electron-donating nature of the oxygen atom, which deactivates the ring towards electrophiles. However, functionalization can be achieved through multi-step sequences. For instance, the synthesis of substituted tetrahydropyrans can be accomplished via methods like the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.gov While not a direct modification of a pre-existing ring, such strategies are fundamental to building functionalized oxane cores that could later be converted to the target thiol.

Nucleophilic Modifications: The oxane ring is susceptible to nucleophilic attack primarily through ring-opening reactions. These reactions typically require acid catalysis to protonate the ring oxygen, making the adjacent carbons more electrophilic. Strong nucleophiles can then open the ring. However, this approach is destructive to the core structure and is generally not used for simple functionalization. More practical modifications often involve creating derivatives that are more amenable to substitution. For example, introducing a good leaving group at another position on the ring would allow for subsequent nucleophilic substitution at that site.

Principles and Practices of Sustainable Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis and derivatization of this compound is essential for minimizing environmental impact.

Key areas of focus include:

Solvent Selection: Replacing hazardous chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, water, is a primary goal.

Catalysis: Employing catalytic methods, rather than stoichiometric reagents, improves atom economy and reduces waste. This includes the use of transition metal catalysts for cross-coupling reactions or organocatalysts for various transformations. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Addition reactions, such as the Michael addition of the thiol to an activated alkene, are inherently atom-economical.

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, and exploring alternative energy sources like microwave irradiation or sonication can significantly reduce energy consumption. nih.gov

Use of Safer Reagents: Whenever possible, hazardous and malodorous reagents should be replaced. For instance, in thioether synthesis, developing in situ generation of the thiol or using odorless thiol surrogates can improve laboratory safety and reduce environmental release. researchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally benign.

Chemical Reactivity Profiles and Elucidation of Reaction Mechanisms Involving Oxan 3 Ylmethanethiol

Role as a Nucleophilic Reagent in Organic Transformations

Oxan-3-ylmethanethiol, like other thiols, is anticipated to be an effective nucleophile in a variety of organic reactions. The sulfur atom, with its lone pairs of electrons and its ability to be readily polarized, can attack electron-deficient centers, initiating bond formation. The conjugate base, a thiolate, formed by deprotonation of the thiol group, is an even more potent nucleophile. chemistrysteps.com

Reactions with Electrophilic Carbonyl and Alkyl Halide Substrates

The nucleophilic character of this compound allows it to react with a range of electrophiles, including carbonyl compounds and alkyl halides.

In its reaction with alkyl halides, this compound is expected to participate in nucleophilic substitution reactions, typically following an SN2 mechanism, to form thioethers. pearson.compearson.com The thiolate anion of this compound would attack the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pearson.com Due to the high nucleophilicity of the thiolate, these reactions are generally efficient. chemistrysteps.com To prevent the resulting thioether from undergoing a subsequent reaction with another alkyl halide, an excess of the thiol is often employed. chemistrysteps.com

When reacting with carbonyl compounds such as aldehydes and ketones, this compound can act as a nucleophile in addition reactions. youtube.com In acidic conditions, the thiol can add to the carbonyl carbon to form a hemithioacetal, which can then react with a second thiol molecule to yield a thioacetal. researchgate.net The reaction is typically reversible. The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of the thiol.

Reactant TypeGeneral ReactionProduct TypeMechanism
Alkyl Halide (R-X)R-SH + R'-X → R-S-R' + HXThioetherSN2
Aldehyde (R-CHO)R-SH + R'-CHO → R'-CH(OH)SRHemithioacetalNucleophilic Addition
Ketone (R-CO-R')R-SH + R'-CO-R'' → R'R''C(OH)SRHemithioacetalNucleophilic Addition

Mechanistic Aspects of Thiol-Ene and Thiol-Yne Addition Reactions

Thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgwikipedia.org These reactions can proceed via either a free-radical or a nucleophilic (Michael addition) mechanism. wikipedia.orgalfa-chemistry.com

The free-radical thiol-ene reaction is initiated by a radical initiator or UV light, which generates a thiyl radical (RS•) from the thiol. wikipedia.org This radical then adds to the alkene (ene) in an anti-Markovnikov fashion to form a carbon-centered radical. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerates the thiyl radical and forms the thioether product, propagating the chain reaction. wikipedia.org

The nucleophilic thiol-ene reaction , or Michael addition, occurs when the alkene is activated by an electron-withdrawing group. acsgcipr.org A base is often used to deprotonate the thiol to its more nucleophilic thiolate form, which then attacks the β-carbon of the activated alkene in a conjugate addition. alfa-chemistry.com

The thiol-yne reaction follows similar mechanistic pathways. The radical-mediated addition of a thiol to an alkyne yields a vinyl sulfide (B99878). wikipedia.org This reaction can proceed further with the addition of a second thiol molecule to the remaining double bond. wikipedia.org The nucleophilic addition of a thiol to an activated alkyne also proceeds readily, often catalyzed by a base. acs.org The stereochemical outcome of these reactions can be influenced by factors such as the catalyst, temperature, and solvent. acs.org

Investigation of Free Radical Mediated Reactions of this compound

Beyond the thiol-ene and thiol-yne reactions, this compound is expected to participate in other free-radical mediated processes. Thiols are known to be excellent hydrogen atom donors in radical transformations. rsc.org The generation of a thiyl radical from this compound can initiate a variety of radical chain reactions.

The fate of the thiyl radical is diverse and can include hydrogen abstraction, addition to unsaturated bonds, and recombination. nih.gov In the presence of oxygen, the thiyl radical can react to form a thiylperoxyl radical, which can undergo further reactions. nih.gov The structure of the thiol can influence the products of these reactions; for instance, branching at the carbon alpha to the sulfur can affect the competition between hydrogen abstraction from the thiol group and from the carbon backbone. iaea.org

Applications in Catalysis and Development of Novel Ligand Systems

The sulfur atom in this compound possesses lone pairs of electrons, making it a potential ligand for transition metals. Thiolates, the conjugate bases of thiols, are known to form stable complexes with a variety of metal ions. wikipedia.org The term "mercaptan" itself originates from the Latin mercurium captans, meaning "capturing mercury," highlighting the strong affinity of thiols for certain metals. wikipedia.org

Recent research has explored the use of thiols as transient cooperative ligands in catalysis. nih.govacs.orgnih.gov In this role, a thiol can reversibly coordinate to a metal center and participate in bond activation through metal-ligand cooperation. This approach allows for a high degree of tunability in catalytic systems by simply varying the added thiol. nih.govacs.orgnih.gov While specific applications of this compound in catalysis have not been reported, its structural features suggest its potential as a ligand in homogeneous catalysis. For example, trace amounts of thiol moieties on the ligand layer of gold nanoclusters have been shown to induce superior catalytic activity. acs.org

Detailed Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic investigations, including the determination of kinetic and thermodynamic parameters, are crucial for understanding and optimizing chemical reactions. While no specific studies on this compound are available, general principles from studies of other thiols can provide insights.

Kinetic and Thermodynamic Parameters of Reaction Pathways

The kinetics of thiol reactions are influenced by several factors. For thiol-disulfide exchange reactions, the acidity of the thiol (pKa), the local electrostatic environment, and molecular strain all affect the reaction rate. nih.gov Although a reaction may be thermodynamically favorable, it will only proceed if the activation energy can be overcome. nih.gov

For thiol-yne reactions , the radical-mediated process is also a chain reaction with fast kinetics. rsc.org In nucleophilic additions, the use of base catalysis can significantly increase the reaction rate. acs.org

The thermodynamics of thiol reactions, such as the thiol-disulfide interchange, are important in biological systems for maintaining redox homeostasis. nih.gov For synthetic applications, understanding the thermodynamic parameters (ΔG, ΔH, and ΔS) can help in predicting the spontaneity and position of equilibrium of a reaction. For instance, thermodynamic parameters for the adsorption of certain compounds have been determined, showing spontaneous and exothermic processes. acs.org

Reaction TypeKey Kinetic FactorsKey Thermodynamic Factors
Thiol-Disulfide ExchangeThiol pKa, electrostatic environment, molecular strainRedox potential, equilibrium constant
Thiol-Ene (Radical)Alkene electron density, rates of propagation and chain transfer, solvent polarityEnthalpy and entropy of reaction
Thiol-Ene (Nucleophilic)Basicity of catalyst, electrophilicity of alkeneDriving force of Michael addition
Thiol-Yne (Radical)Initiator efficiency, concentration of reactantsOverall reaction exothermicity
Thiol-Yne (Nucleophilic)Catalyst type, solvent, temperatureReversibility (retro-Michael addition)

Isotopic Labeling Studies and Kinetic Isotope Effects of this compound Remain Uncharacterized

A comprehensive review of scientific literature reveals a notable absence of specific research on the chemical reactivity of this compound, particularly concerning isotopic labeling studies and the determination of kinetic isotope effects (KIE). While the principles of isotopic labeling are widely applied in organic chemistry to elucidate reaction mechanisms and the study of kinetic isotope effects provides profound insights into the transition states of chemical reactions, these methodologies have not yet been specifically applied to this compound according to available scientific data.

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, such as substituting hydrogen (¹H) with deuterium (B1214612) (²H) or tritium (B154650) (³H), or carbon-¹² (¹²C) with carbon-¹³ (¹³C) or carbon-¹⁴ (¹⁴C) acs.orgchem-station.com. This technique allows chemists to trace the path of the labeled atom through a chemical reaction, providing invaluable information about bond-forming and bond-breaking steps nih.govbiorxiv.orgnih.gov. For a compound like this compound, isotopic labeling could be theoretically employed to study a variety of reactions. For instance, deuterating the thiol (-SH) group could help in understanding the mechanism of its oxidation or its participation in nucleophilic substitution reactions. Similarly, labeling the carbon skeleton could elucidate rearrangement pathways or the fate of the molecule in complex reaction cascades.

The kinetic isotope effect is a phenomenon where the rate of a reaction changes when an atom in the reactants is replaced by one of its isotopes princeton.eduwikipedia.orgyoutube.com. The magnitude of the KIE can provide strong evidence for the rate-determining step of a reaction and the nature of the transition state princeton.eduacs.org. For example, a significant primary kinetic isotope effect (kH/kD) is often observed when a C-H bond is broken in the rate-determining step princeton.edu. In the context of this compound, measuring the KIE for reactions involving the cleavage of the S-H bond or a C-H bond on the oxane ring could reveal critical details about the reaction's energetic landscape.

Despite the potential of these techniques, no published studies were found that specifically detail isotopic labeling experiments or kinetic isotope effect measurements for this compound. The scientific community has extensively studied the reactivity of thiols in general, including their role in radical reactions, nucleophilic additions, and as ligands in catalysis wikipedia.orgmasterorganicchemistry.comacs.orgresearchgate.net. However, the specific influence of the oxane ring at the 3-position on the reactivity of the methanethiol (B179389) group remains an uninvestigated area in the context of isotopic studies.

The absence of such specific data precludes a detailed discussion and the presentation of data tables on the isotopic labeling and kinetic isotope effects for this compound. Future research in this area would be necessary to provide the experimental evidence required for a thorough analysis of its reaction mechanisms. Such studies would contribute to a deeper understanding of the structure-reactivity relationships in sulfur-containing heterocyclic compounds.

Advanced Spectroscopic and Chromatographic Characterization of Oxan 3 Ylmethanethiol and Its Reaction Products

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of Oxan-3-ylmethanethiol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the protons on the oxane ring and the methylene (B1212753) group adjacent to the sulfur atom exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon bearing the methanethiol (B179389) group (C3) and the adjacent methylene protons (C2 and C4) typically appear in the range of 1.5-4.0 ppm. The thiol proton (-SH) is often a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbons of the oxane ring will have distinct chemical shifts, with the carbons bonded to oxygen (C2 and C6) appearing further downfield compared to the other ring carbons. The carbon of the CH₂SH group will also have a characteristic resonance.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Multiplicity
-SH1.3 - 1.8-t (triplet)
-CH₂-SH2.5 - 2.825 - 30d (doublet)
Ring Protons/Carbons1.4 - 4.020 - 75m (multiplet)

Fragmentation Pathway Analysis via High-Resolution Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. Techniques like electron ionization (EI) are often used in conjunction with gas chromatography. nih.gov

The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula. Common fragmentation patterns for this molecule would likely include:

Alpha-cleavage: Fission of the C-C bond adjacent to the sulfur atom, leading to the loss of the CH₂SH radical or the formation of a stable thionium (B1214772) ion.

Ring-opening: Fragmentation of the oxane ring, often initiated by the cleavage of a C-O or C-C bond. This can lead to a variety of fragment ions.

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule.

Loss of the thiol group: Cleavage of the C-S bond to lose the •SH radical.

Tandem mass spectrometry (MS/MS) experiments can be performed to isolate a specific fragment ion and induce further fragmentation, providing deeper insight into the molecule's structure and connectivity. wvu.edu

Table 2: Predicted Key Mass Fragments of this compound in EI-MS

m/z (predicted)Possible Fragment Structure/Loss
132[M]⁺ (Molecular Ion)
85[M - CH₂SH]⁺
100[M - H₂S]⁺
47[CH₂SH]⁺

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. cardiff.ac.ukmdpi.com These two techniques are often complementary. cardiff.ac.uk

Key expected vibrational bands include:

S-H Stretch: A weak to medium intensity band in the IR spectrum around 2550-2600 cm⁻¹. This is a highly characteristic peak for thiols.

C-S Stretch: A weak band in the IR spectrum typically found in the 600-800 cm⁻¹ region.

C-O-C Stretch: Strong bands in the IR spectrum, usually in the 1050-1150 cm⁻¹ range, characteristic of the ether linkage in the oxane ring.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methylene and methine groups.

Raman spectroscopy can be particularly useful for observing the S-H and C-S stretching modes, which may be weak in the IR spectrum. researchgate.netnih.govflinders.edu.au Conformational changes in the oxane ring may be reflected in shifts in the positions and intensities of certain vibrational bands.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
S-HStretching2550 - 2600Weak to Medium (IR), Strong (Raman)
C-H (sp³)Stretching2850 - 3000Strong (IR), Medium (Raman)
C-O-CAsymmetric Stretching1050 - 1150Strong (IR)
C-SStretching600 - 800Weak (IR), Medium (Raman)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. nih.gov It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov

For purity assessment, a sample is injected into the GC, where it is vaporized and separated from impurities based on boiling point and polarity as it passes through a capillary column. The retention time of the main peak corresponding to this compound can be used for its identification, and the peak area provides a quantitative measure of its purity.

In the context of metabolite profiling, GC-MS can be used to identify and quantify volatile metabolites in complex biological or environmental samples. The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that serves as a "fingerprint" for identification, often by comparison to a spectral library. lcms.cz

Table 4: Typical GC-MS Parameters for this compound Analysis

ParameterTypical Value/Condition
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow of 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramInitial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40 - 400 m/z

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Product Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of compounds in the liquid phase. For a compound like this compound, which lacks a strong UV chromophore, detection can be challenging. Therefore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection. Alternatively, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used, or the HPLC can be coupled to a mass spectrometer (LC-MS). saspublishers.com

HPLC is particularly useful for monitoring the progress of a reaction by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of starting materials, intermediates, and products. For purification purposes, preparative HPLC can be employed to isolate the desired product from a reaction mixture with high purity.

Table 5: Exemplary HPLC Conditions for Derivatized this compound

ParameterTypical Value/Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectorUV-Vis or Fluorescence (post-derivatization)
Injection Volume10 µL

Application of Advanced Hyphenated Techniques (e.g., GC-Ion Mobility Spectrometry) for Complex Mixture Analysis

For the analysis of particularly complex mixtures containing this compound, its isomers, or reaction byproducts, advanced hyphenated techniques are employed. nih.gov These methods couple two or more analytical techniques to achieve enhanced resolution and specificity. nih.govsaspublishers.comresearchgate.net

Gas Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (GC-IMS-MS) is one such powerful combination. After separation by GC, ions are further separated in the gas phase based on their size, shape, and charge in the ion mobility cell before being detected by the mass spectrometer. This additional dimension of separation can resolve isomers that are not separable by GC alone.

Other advanced hyphenated techniques include LC-NMR, which couples the separation power of HPLC with the structural elucidation capabilities of NMR, and LC-MS/MS, which allows for the fragmentation and identification of compounds separated by HPLC. nih.gov These sophisticated methods are invaluable for comprehensive chemical analysis in fields such as metabolomics, environmental analysis, and quality control. nih.gov

Computational and Theoretical Investigations of Oxan 3 Ylmethanethiol

Quantum Chemical Calculations for the Determination of Molecular Geometry and Electronic Structure

There are no specific published studies detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the optimized molecular geometry and electronic structure of Oxan-3-ylmethanethiol. Such studies would typically provide data on bond lengths, bond angles, dihedral angles, and electronic properties like molecular orbital energies (HOMO, LUMO) and electrostatic potential maps. While these calculations are feasible, the results have not been published in peer-reviewed literature.

Prediction and Validation of Thermochemical Properties (e.g., Enthalpies of Formation, Bond Dissociation Energies)

Specific experimental or computationally predicted thermochemical data for this compound, including its enthalpy of formation and bond dissociation energies (BDEs) for key bonds like the S-H and C-S bonds, are not available in standard thermochemical databases or research articles. While generalized BDE tables for similar functional groups exist, validated data for this particular molecular structure is absent.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

No molecular dynamics (MD) simulation studies of this compound have been published. MD simulations would be instrumental in exploring its conformational landscape, identifying the most stable conformers (e.g., chair conformations of the oxane ring and rotational isomers of the methanethiol (B179389) substituent), and understanding its dynamic behavior in various solvents.

Computational Modeling of Reaction Pathways and Transition State Analysis

There is a lack of published research on the computational modeling of reaction pathways involving this compound. This type of analysis would involve calculating the transition state structures and activation energies for reactions such as oxidation of the thiol group, ring-opening reactions, or other chemical transformations.

Derivation and Application of Quantitative Structure-Reactivity Relationships (QSRR)

No Quantitative Structure-Reactivity Relationship (QSRR) models that specifically include this compound have been found in the literature. The development of a QSRR model would require a dataset of related compounds with known reactivity data, which does not appear to have been compiled or published for this class of compounds.

Applications of Oxan 3 Ylmethanethiol As a Versatile Building Block in Advanced Chemical Synthesis

Precursor in the Multistep Synthesis of Complex Organic Molecules

The structural components of Oxan-3-ylmethanethiol make it an attractive starting material or intermediate in the synthesis of high-value, complex molecules. The oxane ring is a prevalent structural motif in numerous biologically active natural products, and the methanethiol (B179389) group provides a reactive handle for a variety of carbon-sulfur bond-forming reactions.

Natural products are a cornerstone of drug discovery and chemical biology, but their direct use can be limited by factors such as low natural abundance, poor stability, or undesirable pharmacokinetic properties. mdpi.com The synthesis of natural product analogues is a key strategy to overcome these limitations and to explore structure-activity relationships (SAR). mdpi.comresearchgate.net Proven strategies in this area include diverted total synthesis (DTS), which allows for modifications at various stages of a synthetic route to create a library of related compounds. researchgate.net

This compound serves as a valuable precursor for introducing the tetrahydropyran (B127337) (oxane) moiety into synthetic targets, a common feature in many natural products like macrolides and polyether antibiotics. The thiol group can be leveraged to couple the oxane ring to a core molecular scaffold through reactions such as nucleophilic substitution or Michael addition. nih.gov This approach allows chemists to systematically modify complex natural products, replacing specific substructures with the oxan-3-ylmethylthio group to probe the effects of steric bulk, polarity, and hydrogen bonding capability on biological activity.

Strategy for Analogue SynthesisRole of this compoundPotential Outcome
Diverted Total Synthesis (DTS)Introduction of the oxane moiety as a side chain or fragment.Exploration of structure-activity relationships by modifying a known natural product scaffold.
Fragment-Based SynthesisUse as a fragment to build up a larger, novel molecule inspired by a natural product pharmacophore.Creation of new chemical entities with potentially improved properties over the original natural product.
Biosynthesis-Inspired SynthesisIncorporation into synthetic pathways that mimic biosynthetic routes to natural products.Access to analogues that may not be accessible through traditional synthetic methods. researchgate.net
Target HeterocycleRequired Co-reactantReaction Type
Thiazolidinoneα-Haloacetic acid and a dehydrating agentCondensation/Cyclization
1,3,4-ThiadiazoleAcyl hydrazide followed by cyclization with a dehydrating agentCondensation/Cyclization
Substituted Thiopheneα,β-Unsaturated ketone/esterMichael Addition/Cyclization
Dihydro-1,3-thiazine3-HalopropylamineNucleophilic Substitution/Cyclization

Role in Polymer Chemistry and the Engineering of Functional Materials

The thiol group's unique reactivity in "click chemistry" reactions makes this compound a valuable monomer or modifying agent in polymer science. researchgate.net Thiol-based reactions, particularly the radical-mediated thiol-ene reaction, are known for their high efficiency, selectivity, and tolerance of various functional groups, proceeding under mild conditions. researchgate.netresearchgate.net

Thiol-ene polymerization involves the stepwise radical addition of a thiol to a carbon-carbon double bond (an 'ene'). This process can be initiated by light (photopolymerization) or heat. researchgate.net this compound, as a monofunctional thiol, can be used to control molecular weight in polymerization systems or to functionalize pre-formed polymers that contain alkene groups. Its incorporation introduces the polar oxane ring into the polymer structure, which can be used to tailor properties such as hydrophilicity, adhesion, and thermal stability.

This chemistry is particularly useful for creating functional coatings and advanced materials. nih.gov For example, this compound can be grafted onto a polymer backbone to enhance its affinity for specific surfaces or to create materials with improved barrier properties. The efficiency of the thiol-ene reaction allows for the creation of well-defined polymer architectures. uni-konstanz.de

Application AreaSpecific Role of this compoundResulting Material Property
Functional CoatingsSurface modification of materials containing double bonds via thiol-ene reaction.Enhanced hydrophilicity, improved adhesion, tailored surface energy.
Polymer NanoparticlesFunctionalization of nanoparticles in aqueous dispersion. uni-konstanz.deStable, functionalized nanoparticles with controlled surface chemistry.
Hydrogel FormulationIncorporation into cross-linked polymer networks.Hydrogels with modified swelling behavior and mechanical properties.
Thiol-Epoxy ResinsCuring agent for epoxy resins. mdpi.comThermosetting materials with high performance and chemical resistance. researchgate.net

Development of Chemical Probes and Tags for Analytical Applications

Chemical probes and tags are essential tools for studying biological systems, enabling the visualization and manipulation of proteins and other biomolecules. thermofisher.com The thiol group is an excellent handle for bioconjugation because it is a soft nucleophile that can react selectively with specific functional groups, such as maleimides and haloacetamides, under physiological conditions. thermofisher.com

This compound can be used as a key building block in the synthesis of novel chemical probes. The thiol end can be attached to a reporter group (e.g., a fluorophore, biotin, or a spin label), while the oxane ring provides a structural element that can modulate the probe's properties. For instance, the polarity and hydrogen-bond accepting capability of the oxane ether oxygen may improve the aqueous solubility and cell permeability of the probe, or influence its binding to a biological target. Click chemistry approaches, which are bio-orthogonal, provide a powerful method for specifically joining such probes to biomolecules. thermofisher.com

Probe/Tag ComponentFunctionContribution of this compound
Reactive Group Covalently attaches to the target molecule (e.g., protein cysteine residue).Provides the thiol (-SH) group for selective reaction with maleimides or haloacetyls.
Linker/Spacer Connects the reactive group to the reporter group.The oxan-3-ylmethyl group acts as a polar, flexible spacer.
Reporter Group Enables detection (e.g., fluorescence, affinity capture).The oxane moiety can influence the photophysical properties or solubility of the attached reporter.

Synthesis of Novel Chemical Intermediates for Non-Therapeutic Research and Industrial Processes

Beyond its direct applications, this compound is a precursor for a wide range of stable chemical intermediates. researchgate.net The thiol group can be readily transformed into other sulfur-containing functionalities, expanding its synthetic utility. These transformations allow for the creation of a toolbox of oxane-containing reagents for various research and industrial needs.

For example, oxidation of the thiol can yield the corresponding disulfide, sulfenic acid, sulfinic acid, or sulfonic acid, each with distinct reactivity profiles. S-alkylation with various electrophiles produces a library of thioethers, which are important substructures in many industrial chemicals. The thiol can also be protected and deprotected, allowing for its strategic use in complex, multistep syntheses. nih.gov These intermediates serve as valuable building blocks for constructing diverse organosulfur compounds. nih.gov

Intermediate TypeSynthetic TransformationPotential Application
ThioetherS-Alkylation with an alkyl halideBuilding block for agrochemicals, material precursors.
DisulfideMild oxidation (e.g., with I2 or air)Reversible covalent linkers, dynamic combinatorial chemistry.
ThioesterAcylation with an acyl chloride or anhydride (B1165640)Intermediates in organic synthesis, precursors to ketones.
Sulfonic AcidStrong oxidation (e.g., with H2O2)Surfactants, catalysts, ion-exchange resins.

Mechanistic Insights into the Formation and Chemical Role of Oxan 3 Ylmethanethiol in Specific Systems

Investigation of Chemical Formation Pathways in Complex Organic and Biochemical Matrices

The formation of Oxan-3-ylmethanethiol in complex organic and biochemical matrices, such as food systems during thermal processing, is proposed to occur through several chemical pathways, primarily involving the Maillard reaction. nih.govsandiego.eduwikipedia.org This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures. wikipedia.org

One of the principal proposed pathways involves the reaction of a sulfur-containing amino acid, such as cysteine, with a pentose (B10789219) sugar like ribose. sandiego.eduresearchgate.net The initial steps of the Maillard reaction involve the condensation of the amino group of the amino acid with the carbonyl group of the reducing sugar to form a Schiff base, which then rearranges to form an Amadori or Heyns product. acs.org Subsequent degradation of these intermediates can lead to the formation of a variety of reactive carbonyl and dicarbonyl compounds.

The formation of the oxane ring is likely derived from the cyclization and dehydration of the pentose sugar. The methanethiol (B179389) moiety is proposed to be formed from the Strecker degradation of cysteine, which generates key intermediates like hydrogen sulfide (B99878) (H₂S) and methanethiol. sandiego.edu These reactive sulfur compounds can then react with carbonyl intermediates derived from the sugar to form this compound.

Another potential pathway involves the reaction of hydrogen sulfide, generated from the degradation of sulfur-containing amino acids, with unsaturated aldehydes that are also formed during the Maillard reaction. google.comresearchgate.net The nucleophilic addition of H₂S to the double bond of an unsaturated aldehyde derived from a pentose could lead to the formation of a thiol group, followed by cyclization to form the oxane ring.

The table below summarizes the key precursors and reaction types involved in the proposed formation of this compound.

Precursors Reaction Type Key Intermediates
Cysteine, RiboseMaillard ReactionSchiff base, Amadori product, Strecker aldehydes
Hydrogen SulfideNucleophilic AdditionThiol intermediates
Unsaturated AldehydesCyclizationOxane ring structure

Role as a Chemical Precursor in Defined Flavor Precursor Systems: Reaction Mechanisms and Pathways

In defined flavor precursor systems, this compound can itself act as a chemical precursor for the formation of other flavor compounds. The reactive thiol group is a key functional group that can participate in a variety of chemical reactions.

For instance, the thiol group can react with carbonyl compounds, such as aldehydes and ketones, which are also prevalent in Maillard reaction systems. sandiego.edu These reactions can lead to the formation of thioacetals and thioketals, which may have their own distinct sensory properties.

Furthermore, this compound can participate in addition reactions with α,β-unsaturated carbonyls, which are also common Maillard reaction products. This Michael addition reaction would lead to the formation of larger, more complex flavor molecules.

The table below outlines potential reactions where this compound acts as a chemical precursor.

Reactant Reaction Type Potential Products
Aldehydes/KetonesThioacetal/Thioketal formationCyclic and acyclic thioacetals/thioketals
α,β-Unsaturated CarbonylsMichael AdditionThioether adducts
Oxidizing agentsOxidationDisulfides, sulfonic acids

Environmental Chemical Fate: Degradation Mechanisms and Transformation Pathways

The environmental fate of this compound is of interest, particularly if it is released into the environment from food processing or other industrial activities. The degradation of this compound is likely to proceed through both abiotic and biotic pathways.

Abiotic degradation may involve oxidation by atmospheric oxidants such as hydroxyl radicals and ozone. The thiol group is particularly susceptible to oxidation. Photodegradation may also play a role in the breakdown of the molecule, although specific data for this compound is not available.

Biotic degradation is expected to be a significant pathway for the removal of this compound from the environment. Microorganisms are known to degrade a wide variety of sulfur-containing and heterocyclic compounds. duke.edunih.govresearchgate.net The degradation pathways are likely to involve initial oxidation of the thiol group, followed by ring cleavage of the oxane moiety. Studies on the biodegradation of other cyclic ethers and thioethers suggest that enzymatic attack often targets the heteroatom, leading to the opening of the ring and the formation of more readily metabolizable linear compounds. duke.eduresearchgate.net

The ultimate biodegradation of this compound would be expected to result in the formation of carbon dioxide, water, and sulfate. The rate of biodegradation will depend on various environmental factors such as the presence of adapted microbial communities, temperature, pH, and the availability of other nutrients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.